molecular formula C17H22N2O2 B11797524 2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11797524
M. Wt: 286.37 g/mol
InChI Key: LRTNFMBWQYWGHP-UHFFFAOYSA-N
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Description

2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a butylphenyl group and a dimethyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, 4-butylphenylhydrazine can react with 3,5-dimethyl-1,3-diketone under acidic or basic conditions to yield the desired pyrazole.

    Introduction of the Acetic Acid Moiety: The pyrazole derivative is then subjected to a carboxylation reaction to introduce the acetic acid group. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups such as esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.

    Pathways Involved: It may modulate the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the butyl group, which may affect its pharmacological properties.

    2-(1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a butyl group, leading to differences in hydrophobicity and binding affinity.

Uniqueness

2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the butyl group, which enhances its hydrophobic interactions and potentially improves its binding affinity to target proteins. This structural feature may contribute to its distinct pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-[1-(4-butylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H22N2O2/c1-4-5-6-14-7-9-15(10-8-14)19-13(3)16(11-17(20)21)12(2)18-19/h7-10H,4-6,11H2,1-3H3,(H,20,21)

InChI Key

LRTNFMBWQYWGHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C

Origin of Product

United States

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